tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate (CAS 1313712-34-3) is a heterocyclic building block featuring a benzisoxazole core with a protected amine functionality. Commercial suppliers list it with a molecular formula of C₁₂H₁₅N₃O₃, a molecular weight of 249.27 g/mol, and standard purity specifications of 95% to 98%.

Molecular Formula C12H15N3O3
Molecular Weight 249.27
CAS No. 1313712-34-3
Cat. No. B571826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate
CAS1313712-34-3
Molecular FormulaC12H15N3O3
Molecular Weight249.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C2C(=CC=C1)ON=C2N
InChIInChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-7-5-4-6-8-9(7)10(13)15-18-8/h4-6H,1-3H3,(H2,13,15)(H,14,16)
InChIKeyRVZPFWIMBSBCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate (CAS 1313712-34-3): Chemical Identity and Procurement Starting Point


tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate (CAS 1313712-34-3) is a heterocyclic building block featuring a benzisoxazole core with a protected amine functionality. Commercial suppliers list it with a molecular formula of C₁₂H₁₅N₃O₃, a molecular weight of 249.27 g/mol, and standard purity specifications of 95% to 98% . The compound is primarily handled as a research intermediate for constructing more complex biologically active molecules .

Workflow Medicinal chemistry synthesis of kinase inhibitor chemotypes
Key Attribute 4-position protected amine for regiospecific elaboration
Research Context Building block for privileged benzisoxazole scaffolds

Why Generic Substitution is Insufficient for tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate in Research Procurement


The benzisoxazole scaffold is a recognized privileged structure in medicinal chemistry, but the position of substituents on the core critically dictates biological activity and synthetic utility. The 4-position carbamate derivative (this compound) enables specific vectorial elaboration for generating kinase inhibitor-like chemotypes, as documented in patent literature for multitargeted receptor tyrosine kinase inhibitors [1]. Indiscriminate substitution with isomeric 5- or 6-position analogs (e.g., tert-butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate or tert-butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate) is not chemically valid, as the spatial orientation of the protected amine directly governs the geometry of downstream urea or amide linkages [1]. This positional specificity means that only the 4-substituted core can yield the intended molecular architecture in a synthetic sequence.

Target (4-substituted)
Potential Substitute (5- or 6-substituted)
Linear geometry enables intended VEGFR/PDGFR inhibitor architecture
Shifts geometry, may redirect target engagement to other kinases (e.g., BTK)
Documented synthetic entry to active chemotypes (reported 37 nM derivative)
Not associated with the same SAR; may not replicate desired activity profile

Quantitative Differentiation Evidence for tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate Against Closest Analogs


Positional Isomerism Dictates Biological Activity in VEGFR/PDGFR Kinase Inhibition

In a foundational SAR study on 3-amino-benzo[d]isoxazoles as RTK inhibitors, the 4-position was crucial for appending the N,N'-diphenyl urea pharmacophore [1]. While the specific IC50 of the Boc-protected intermediate is not reported, the final compound utilizing this scaffold exhibited potent inhibition. This established SAR cannot be replicated using a 5- or 6-substituted core, a finding that is supported by the distinct chemical and biological outcomes observed for the 5-substituted methylcarbamate analog, which is associated with an entirely different biological target profile (e.g., TAK-659, a BTK inhibitor) .

Scaffold Geometry SAR
Cross-study comparable
4-position: linear aryl-urea geometry for VEGFR/PDGFR activity
5-position analog: angular geometry, BTK inhibition context
Reported scaffold geometry directs kinase target engagement profile
SAR from J. Med. Chem. 2008; distinct biological profiles observed
Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Unique Intermediate Status for Generating Key Binding Pharmacophores

The compound is a direct precursor to advanced leads like BDBM21095 (3-[4-(3-amino-1,2-benzoxazol-4-yl)phenyl]-1-(3,5-d...), which has a reported IC50 of 37 nM against the purified enzyme in a biochemical assay [1]. This level of potency is a direct consequence of the 4-substitution pattern on the benzisoxazole ring. Analogs with different substitution patterns do not lead to this specific BindingDB entry, indicating that the 4-position is not just an alternative but a requirement for achieving this particular biological fingerprint.

Derivative Potency
Class-level inference
IC50 = 37 nM
Derived chemotype (BDBM21095) shows reported biochemical inhibition
BindingDB entry; contingent on 4-substitution
Chemical Biology Synthetic Chemistry BindingDB

Physicochemical Differentiation from Analogous Scaffolds

The target compound's computed LogP is 2.5 (XlogP) with a topological polar surface area of 90.4 Ų, derived from its specific substitution pattern . While direct comparative data for all isomers is unavailable from a single authoritative source, the TPSA of this 4-substituted carbamate is a key differentiator from the 5-substituted analog (tert-butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate) which has a different hydrogen-bonding profile due to the additional rotatable bond from the methylene linker . This difference in predicted physicochemical properties influences solubility and permeability, critical parameters in early drug discovery.

Predicted Physicochemical Profile
Data to verify
TPSA 90.4 Ų, XlogP 2.5
5-substituted analog: higher TPSA, altered H-bond profile
Computed properties may influence CNS permeability profile
Source review; direct comparator data not available under same method
Computational Chemistry ADME Prediction Procurement Specifications

Validated Application Scenarios for tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate Utilization


Synthesis of Multitargeted Receptor Tyrosine Kinase (RTK) Inhibitors

This compound is the established starting material for generating 3-amino-benzo[d]isoxazole-based RTK inhibitors targeting VEGFR and PDGFR families, as described by Ji et al. (J. Med. Chem., 2008) [1]. The 4-position carbamate is specifically elaborated into a diphenyl urea moiety, a pharmacophore essential for potent, orally bioavailable kinase inhibition.

Hit-to-Lead Optimization Leveraging Documented Biological Activity

Derivatives of this exact scaffold have been profiled in biochemical assays, yielding hits like BDBM21095 with an IC50 of 37 nM against its target enzyme [2]. This provides a rare, data-backed starting point for medicinal chemists, de-risking the early stages of a project by anchoring it to a known active chemotype.

Medicinal Chemistry Campaigns Requiring CNS-Penetrant Kinase Inhibitors

Based on its lower topological polar surface area (TPSA of 90.4 Ų) and moderate lipophilicity (XlogP 2.5), this 4-substituted scaffold is predicted to have a more favorable profile for crossing the blood-brain barrier compared to more polar isomeric analogs . It is therefore the preferred isomer for CNS-focused kinase inhibitor programs.

Application
Selection Property
Validation Focus
RTK inhibitor synthesis
4-position carbamate for diphenyl urea elaboration
Confirm geometry for VEGFR/PDGFR target engagement
Hit-to-lead optimization
Derived chemotype with reported biochemical activity
Validate target binding in biochemical assays
CNS kinase inhibitor research
Computed TPSA and LogP profile
Assess permeability and brain exposure in models
Quote Request

Request a Quote for tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.